N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethylphenyl group and a furan-thiomorpholinoethyl moiety. Key structural features include:
- 3,4-Dimethylphenyl group: Enhances lipophilicity and may influence receptor binding.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-5-6-16(12-15(14)2)22-20(25)19(24)21-13-17(18-4-3-9-26-18)23-7-10-27-11-8-23/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCPQUHGFXRYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize waste. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Chemical Reactions
N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical transformations:
3.1. Hydrolysis
The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
3.2. Oxidation
The furan ring can be oxidized to form furan-2,3-dione derivatives using common oxidizing agents such as potassium permanganate or chromium trioxide.
3.3. Reduction
Reduction reactions can convert any nitro groups (if present) to amines using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
3.4. Electrophilic Aromatic Substitution
The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for functionalization at various positions on the phenyl ring .
Reactivity Profile
The reactivity of this compound is influenced by several factors:
-
Solvent Choice : The polarity of the solvent can significantly affect reaction rates and selectivity.
-
Temperature : Elevated temperatures may enhance reaction rates but can also lead to unwanted side reactions.
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Concentration of Reactants : Higher concentrations can drive reactions toward completion but may also increase side reactions.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and confirms purity |
| Mass Spectrometry (MS) | Identifies molecular weight and composition |
| Infrared Spectroscopy (IR) | Analyzes functional groups present in the compound |
These techniques help elucidate the compound's characteristics and ensure its suitability for further applications in research .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.46 g/mol
- IUPAC Name : N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
The compound features a complex structure that includes a furan ring and a thiomorpholine moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens. Its unique structural features allow it to interact with bacterial membranes and inhibit growth.
Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Neurological Applications
Research has explored the neuroprotective effects of similar oxalamides in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating conditions like Alzheimer's disease.
Case Study : Experimental models showed that administration of the compound led to reduced neuroinflammation and improved cognitive function, indicating its potential role in neuroprotection.
Future Directions in Research
The promising applications of this compound warrant further investigation. Future research should focus on:
- Mechanism Elucidation : Detailed studies on how this compound interacts at the molecular level with target proteins.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the furan ring may interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with active site residues. These interactions can lead to changes in the biological activity of the target molecules, resulting in therapeutic effects.
Comparison with Similar Compounds
Antiviral Oxalamides ()
Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) share the oxalamide backbone but differ in substituents:
- Key Differences :
- Heterocyclic moieties : Thiazole rings in compounds 14–15 vs. furan in the target compound. Thiazole groups enhance hydrogen bonding and metabolic stability.
- Substituent polarity : Hydroxyethyl/hydroxymethyl groups in 14–15 increase hydrophilicity, whereas the 3,4-dimethylphenyl group in the target compound favors lipophilicity.
- Biological activity : Compounds 14–15 showed antiviral activity against HIV, suggesting that substituent choice critically impacts target specificity .
Umami Flavor Agonists ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavor additive with distinct structural and functional attributes:
- Key Differences: Aromatic substituents: 2,4-Dimethoxybenzyl and pyridyl groups in S336 vs. 3,4-dimethylphenyl and furan in the target compound. Methoxy groups are prone to demethylation, while methyl groups are metabolically stable . Metabolism: S336 undergoes rapid hepatic metabolism without amide hydrolysis, whereas the thiomorpholino group in the target compound may resist enzymatic degradation . Application: S336 is used as a flavor enhancer, highlighting the versatility of oxalamides in non-pharmaceutical roles .
Structural Analogs with Modified Backbones (–13)
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): Antiviral activity: Thiazole and pyrrolidine substituents () enhance target engagement, while furan and thiomorpholino groups may offer novel binding modes. Metabolic stability: Thiomorpholinoethyl groups resist hydrolysis compared to morpholine or pyridyl analogs (). Safety profiles: 3,4-Dimethylphenyl substituents may reduce toxicity risks compared to chlorophenyl groups, which are associated with bioaccumulation concerns .
- Pharmacokinetic Considerations: The target compound’s furan and thiomorpholino groups may improve oral bioavailability relative to S336 and No. 2225, which exhibit rapid clearance .
Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including a furan ring, a thiomorpholine ring, and an oxalamide moiety. These components contribute to its reactivity and interaction with biological targets. The presence of sulfur in the thiomorpholine ring allows for unique interactions that can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes.
- Receptor Binding : It can bind to various receptors, influencing signal transduction pathways.
- Oxidative Stress Modulation : The furan ring can participate in redox reactions, potentially affecting oxidative stress levels within cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by [source] demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound [source].
- Mechanistic Insights : Further mechanistic studies indicated that the compound may activate caspase pathways involved in apoptosis, highlighting its potential as a therapeutic agent for cancer treatment [source].
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | [source] |
| Anticancer | Induces apoptosis | [source] |
| Enzyme inhibition | Modulates metabolic pathways | [source] |
Q & A
Basic: What synthetic strategies are recommended for preparing N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide?
Methodological Answer:
A standard approach involves coupling the 3,4-dimethylphenylamine and 2-(furan-2-yl)-2-thiomorpholinoethylamine precursors via oxalyl chloride or oxalic acid derivatives. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or DMF is widely used for oxalamide synthesis . Key steps include:
- Activation: Pre-activate oxalic acid derivatives with EDC/HOBt to form an active ester.
- Stepwise coupling: React the activated oxalate with each amine sequentially to avoid cross-contamination.
- Purification: Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from methanol/acetone mixtures .
Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?
Methodological Answer:
Optimization requires systematic parameter screening:
- Catalyst selection: Compare EDC, DCC, or DIC with additives like DMAP or HOAt to enhance coupling efficiency .
- Solvent effects: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (CH₂Cl₂) to stabilize intermediates.
- Temperature control: Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) during activation .
- DOE (Design of Experiments): Use fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst loading.
Basic: What spectroscopic techniques are critical for characterizing this oxalamide derivative?
Methodological Answer:
- NMR spectroscopy:
- ¹H/¹³C NMR: Confirm the oxalamide linkage (δ ~8.5 ppm for NH in DMSO-d₆) and furan/thiophene ring protons (δ 6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from the thiomorpholinoethyl and dimethylphenyl groups.
- IR spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and secondary amide bands (N–H bend at ~1550 cm⁻¹) .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
- Dose-response curves: Establish EC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Target engagement studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding to proposed targets (e.g., kinases or microbial enzymes) .
Advanced: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular dynamics (MD): Simulate lipid bilayer permeability to estimate blood-brain barrier penetration.
- ADMET prediction tools: Use SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 metabolism, and hERG inhibition .
- Docking studies: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Basic: How can crystallographic data inform structural analysis of this compound?
Methodological Answer:
- X-ray crystallography: Resolve the dihedral angle between the furan and thiomorpholine rings to assess planarity (e.g., ~61.8° in analogous structures) .
- Hydrogen bonding networks: Identify intermolecular N–H⋯N or N–H⋯O interactions that stabilize crystal packing, which may correlate with solubility .
Advanced: What strategies are recommended for designing analogs to improve metabolic stability?
Methodological Answer:
- Bioisosteric replacement: Substitute the furan ring with thiophene or pyridine to reduce oxidative metabolism .
- Steric shielding: Introduce methyl groups ortho to the oxalamide NH to block CYP450 oxidation .
- Pro-drug approaches: Mask polar groups (e.g., thiomorpholine) with ester or carbamate moieties for enhanced oral bioavailability .
Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin) using FRET substrates .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Substituent scanning: Systematically vary the 3,4-dimethylphenyl group (e.g., halogens, methoxy) to correlate electronic effects with activity .
- Conformational analysis: Use NMR or X-ray to determine if the thiomorpholine ring adopts chair or boat conformations in solution/solid state .
- Pharmacophore mapping: Identify critical H-bond acceptors (e.g., oxalamide carbonyl) using MOE or Schrödinger software .
Advanced: What analytical methods validate purity and stability under storage conditions?
Methodological Answer:
- HPLC-DAD/MS: Monitor degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) under accelerated stability conditions (40°C/75% RH) .
- Karl Fischer titration: Quantify water content in lyophilized samples to prevent hydrate formation.
- DSC/TGA: Assess thermal stability (melting point >250°C) and excipient compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
